tert-Butyl (3-amino-2-methylpropyl)carbamate
Overview
Description
“tert-Butyl (3-amino-2-methylpropyl)carbamate” is a chemical compound with the CAS Number 480452-05-9 . It has a molecular weight of 188.27 . The IUPAC name for this compound is tert-butyl 3-amino-2-methylpropylcarbamate . It is stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H20N2O2/c1-7(5-10)6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure .Physical and Chemical Properties Analysis
“this compound” is an oil . It is stored at a temperature of 4°C .Scientific Research Applications
Metalation and Alkylation Studies
The tert-butyl carbamate derivatives of aminomethyltrialkylsilanes have been explored for their ability to undergo metalation between nitrogen and silicon. This process, followed by reaction with electrophiles, is rapid and efficient, highlighting the potential of tert-butyl carbamate derivatives in the preparation of α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).
Synthesis and Transformation
The synthesis of tert-butyl carbamates has been a topic of significant research. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate is a crucial intermediate in synthesizing biologically active compounds like omisertinib (AZD9291). The development of rapid synthetic methods for such compounds highlights the importance of tert-butyl carbamates in medicinal chemistry and drug development (Zhao, Guo, Lan, & Xu, 2017).
Photoredox-Catalyzed Amination
Tert-butyl carbamates are used in photoredox-catalyzed amination processes. For example, using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a photocatalyzed protocol was developed to assemble a range of 3-aminochromones. This process indicates the versatility of tert-butyl carbamates in organic synthesis and the development of novel compounds (Wang et al., 2022).
C-H Amination Reaction
The tert-butyl carbamate group has been used in Dirhodium(II)-catalyzed C-H amination reactions. These reactions have been instrumental in creating various optically active compounds, demonstrating the tert-butyl carbamate's role in asymmetric synthesis and chiral chemistry (Yakura, Yoshimoto, & Ishida, 2007).
Glycosylative Transcarbamylation
Tert-butyl carbamates are also involved in glycosylation reactions. They have been utilized to produce anomeric 2-deoxy-2-amino sugar carbamates, which are critical for generating unnatural glycopeptide building blocks. This application showcases the role of tert-butyl carbamates in bioconjugate chemistry and the development of glycoconjugates (Henry & Lineswala, 2007).
Safety and Hazards
The safety information for “tert-Butyl (3-amino-2-methylpropyl)carbamate” includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
N-Boc-2-methyl-1,3-propanediamine, also known as tert-Butyl N-(3-Amino-2-methylpropyl)carbamate or tert-Butyl (3-amino-2-methylpropyl)carbamate, is a chemical compound used in the synthesis of various pharmaceuticals and biochemicals
Mode of Action
The compound is used as a building block in the synthesis of various derivatives . It is involved in the formation of bonds with other molecules, contributing to the structure and function of the resulting compounds .
Biochemical Pathways
The compound is used in the synthesis of derivatives that can potentially target various biochemical pathways . .
Pharmacokinetics
The compound’s properties such as its molecular weight and structure suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of N-Boc-2-methyl-1,3-propanediamine’s action are largely dependent on the specific context of its use, particularly the compounds it is used to synthesize .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of N-Boc-2-methyl-1,3-propanediamine . For instance, it is recommended to store the compound in a dark place under an inert atmosphere at a temperature between 2-8°C .
Properties
IUPAC Name |
tert-butyl N-(3-amino-2-methylpropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(5-10)6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDMEFMUSKDHOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659761 | |
Record name | tert-Butyl (3-amino-2-methylpropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480452-05-9 | |
Record name | tert-Butyl (3-amino-2-methylpropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-Butoxycarbonyl)-2-methyl-1,3-diaminopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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